The Discovery and Chemical Synthesis of Plevitrexed: A Technical Guide
The Discovery and Chemical Synthesis of Plevitrexed: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plevitrexed, also known by its development codes ZD9331 and BGC9331, is a potent, orally bioavailable, non-polyglutamatable antifolate inhibitor of thymidylate synthase (TS).[1][2][3] It was rationally designed as a third-generation quinazoline-based antifolate, following the development of earlier TS inhibitors like raltitrexed.[4] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and clinical development of Plevitrexed.
It is important to clarify a potential point of confusion regarding the nomenclature. The chemical name for Plevitrexed is (2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid, indicating a specific (S)-stereochemistry at the chiral center of the butanoic acid moiety.[1] Therefore, the term "(R)-Plevitrexed" is chemically incorrect. This guide will focus on the correctly identified (S)-Plevitrexed.
Another distinct antifolate, Lometrexol, is the (6R) diastereomer of 5,10-dideazatetrahydrofolate (DDATHF).[5] Unlike Plevitrexed, Lometrexol's primary target is glycinamide ribonucleotide formyltransferase (GARFT), an enzyme in the de novo purine biosynthesis pathway.[6][7][8] This guide will focus on Plevitrexed, while acknowledging Lometrexol as a separate entity with a different mechanism of action.
Discovery and Rationale
The development of Plevitrexed was driven by the need to overcome limitations of earlier antifolate drugs.[4] A key design feature of Plevitrexed is its inability to be polyglutamated.[4][9] Polyglutamation, the addition of multiple glutamate residues, is a cellular process that enhances the intracellular retention and potency of many antifolates. However, it can also contribute to toxicity in normal tissues.[8] By designing a non-polyglutamatable inhibitor, researchers aimed to create a compound with a different spectrum of antitumor activity and a potentially improved toxicity profile.[4]
Plevitrexed was also designed for broad cellular uptake, utilizing both the reduced folate carrier (RFC) system and the α-folate receptor, the latter of which is often overexpressed in certain cancer types, such as ovarian cancer.[2][4]
Chemical Synthesis
The chemical synthesis of Plevitrexed involves a multi-step process, typically centered around the construction of the core quinazoline scaffold and subsequent coupling with the side-chain components. While specific, proprietary details of the industrial-scale synthesis may not be fully public, the general synthetic strategies can be inferred from the medicinal chemistry literature on quinazoline antifolates.[10][11][12][13]
A plausible synthetic route would involve the following key transformations:
-
Synthesis of the Quinazoline Core: This typically starts from substituted anthranilic acid derivatives, which are cyclized to form the quinazolinone ring system.
-
Functionalization of the Quinazoline Core: The core is then functionalized, for example, by bromination at the 6-methyl position, to allow for coupling with the side chain.
-
Synthesis of the Side Chain: The aromatic side chain containing the propargyl group and the fluorinated benzoic acid moiety is synthesized separately.
-
Coupling and Final Elaboration: The quinazoline core and the side chain are then coupled. The final steps involve the introduction of the tetrazolylbutanoic acid moiety and any necessary deprotection steps to yield the final Plevitrexed molecule.
Mechanism of Action
Plevitrexed exerts its anticancer effects by specifically inhibiting thymidylate synthase (TS).[2][3][14] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and replication.[14]
Signaling Pathway and Experimental Workflow
The inhibition of thymidylate synthase by Plevitrexed disrupts the normal cellular processes of DNA replication, leading to cell cycle arrest and apoptosis.
Caption: Plevitrexed cellular uptake and inhibition of thymidylate synthase.
The workflow for assessing the inhibitory activity of Plevitrexed typically involves enzymatic and cell-based assays.
Caption: Workflow for evaluating the in vitro activity of Plevitrexed.
Quantitative Data
The inhibitory potency of Plevitrexed against thymidylate synthase and its cytotoxic activity in cancer cell lines have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki (TS inhibition) | 0.44 nM | Purified Enzyme | [2] |
| Ki (transport inhibition) | ~1 µM | L1210 and W1L2 cells ([³H]-methotrexate transport) | [2] |
| MTD (Phase I trial) | 130 mg/m² | Human (30-min i.v. infusion on days 1 and 8 of a 21-day cycle) | [15] |
Experimental Protocols
Thymidylate Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against thymidylate synthase is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF).[16]
Materials:
-
Purified recombinant human thymidylate synthase
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH₂H₄folate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 mM KCl)
-
Plevitrexed (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, dUMP, and the desired concentration of Plevitrexed.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding CH₂H₄folate to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the Ki value by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).
Another sensitive method is the tritium release assay.[17] This assay measures the release of tritium from [5-³H]dUMP as it is converted to dTMP.
Cell Proliferation Assay
The cytotoxic effect of Plevitrexed on cancer cells is typically evaluated using a cell proliferation assay, such as the MTT or SRB assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, W1L2)
-
Complete cell culture medium
-
Plevitrexed stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagents
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Plevitrexed and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT or SRB reagent according to the manufacturer's protocol.
-
After an appropriate incubation time, measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Plevitrexed that inhibits cell growth by 50%).
Clinical Development
Plevitrexed has undergone clinical evaluation in Phase I and II trials for various solid tumors, including gastric, pancreatic, and ovarian cancers.[1][4][15] Phase I studies established the maximum tolerated dose (MTD) and the dose-limiting toxicities, which were primarily myelosuppression (neutropenia and thrombocytopenia) and gastrointestinal toxicities.[15] While showing some promising activity, particularly in heavily pretreated patients, the overall clinical development of Plevitrexed has been met with challenges, and it has not yet received regulatory approval for any indication.[4]
Conclusion
Plevitrexed is a rationally designed, potent inhibitor of thymidylate synthase with a distinct pharmacological profile due to its non-polyglutamatable nature. Its discovery and development represent a significant effort in the field of antifolate cancer chemotherapy. While its clinical journey has been complex, the study of Plevitrexed has provided valuable insights into the structure-activity relationships of thymidylate synthase inhibitors and the potential benefits and challenges of targeting this critical enzyme in cancer therapy. Further research may explore its use in combination therapies or in patient populations selected based on specific biomarkers.
References
- 1. Plevitrexed | C26H25FN8O4 | CID 135430970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Pharmacokinetic/pharmacodynamic study of ZD9331, a nonpolyglutamatable inhibitor of thymidylate synthase, in a murine model following two curative administration schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline antifolates inhibiting thymidylate synthase: synthesis of four oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid and their enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline antifolates inhibiting thymidylate synthase: variation of the amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 15. A phase I trial of ZD9331, a water-soluble, nonpolyglutamatable, thymidylate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
